molecular formula C13H10O3 B1212156 4,5'-Dimethylangelicin CAS No. 4063-41-6

4,5'-Dimethylangelicin

Cat. No. B1212156
CAS RN: 4063-41-6
M. Wt: 214.22 g/mol
InChI Key: PFFGIQUVLUEURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04294847

Procedure details

A solution of sodium (29.8 g, 1.296 mol) in dry, absolute ethanol (1400 ml.) was added to 7-acetoxy-4-methyl-8-(2', 3'-dibromopropyl)coumarin (108.1 g, 0.259 mol). The mixture was allowed to reflux for one hour and 45 minutes with magnetic stirring. The cooled mixture was poured into a mixture of ice (2800 g) and 3.5% HCl (2800 ml.) and stirred. A yellow precipitate was collected by filtration, washed first with three portions (600 ml.) of 5% NaOH, second with one portion (600 ml.) of 3.5% HCl, third with three portions (600 ml.) of water, and then dried in vacuo to obtain crude 4,8-dimethylisopsoralen (48.6 g, 87.6% yield, mp. 160°-174° C.). Recrystallization from 95% ethanol (1500 ml.) gave the pure product (33.7 g, 68% recovery, 61% yield) mp. 176°-178° C. (lit.2 182°-183° C.).
Quantity
29.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2800 g
Type
reactant
Reaction Step Two
Name
Quantity
2800 mL
Type
reactant
Reaction Step Two
Name
7-acetoxy-4-methyl-8-(2', 3'-dibromopropyl)coumarin
Quantity
108.1 g
Type
reactant
Reaction Step Three
Quantity
1400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].C([O:5][C:6]1[C:15]([CH2:16][CH:17](Br)[CH2:18]Br)=[C:14]2[C:9]([C:10]([CH3:22])=[CH:11][C:12](=[O:21])[O:13]2)=[CH:8][CH:7]=1)(=O)C.Cl>C(O)C>[CH3:22][C:10]1[C:9]2[CH:8]=[CH:7][C:6]3[O:5][C:17]([CH3:18])=[CH:16][C:15]=3[C:14]=2[O:13][C:12](=[O:21])[CH:11]=1 |^1:0|

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
[Na]
Step Two
Name
ice
Quantity
2800 g
Type
reactant
Smiles
Name
Quantity
2800 mL
Type
reactant
Smiles
Cl
Step Three
Name
7-acetoxy-4-methyl-8-(2', 3'-dibromopropyl)coumarin
Quantity
108.1 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C2C(=CC(OC2=C1CC(CBr)Br)=O)C
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour and 45 minutes with magnetic stirring
Duration
45 min
FILTRATION
Type
FILTRATION
Details
A yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed first with three portions (600 ml.) of 5% NaOH, second with one portion (600 ml.) of 3.5% HCl, third with three portions (600 ml.) of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g
YIELD: PERCENTYIELD 87.6%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.